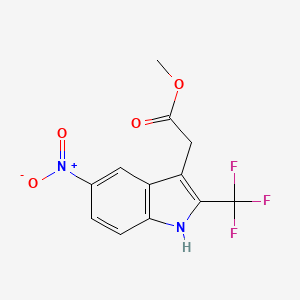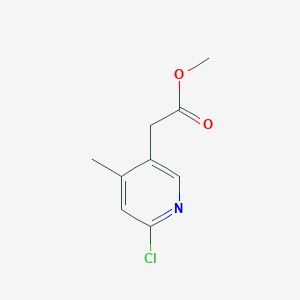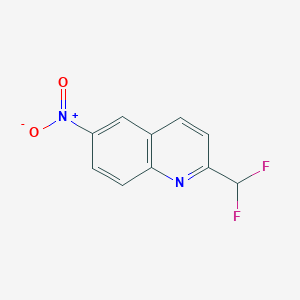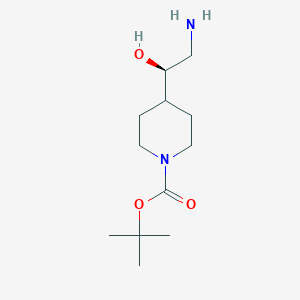
(R)-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. This compound features a methoxy group and a methyl group attached to a phenyl ring, along with a butenyl chain ending in an amine group. The ® designation indicates that the compound is the R-enantiomer, meaning it has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and a suitable amine precursor.
Grignard Reaction: The aldehyde can undergo a Grignard reaction with a Grignard reagent like allylmagnesium bromide to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the amine can be resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor to obtain the desired enantiomer.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine: The S-enantiomer of the compound, which may have different biological activity.
1-(4-Methoxyphenyl)but-3-en-1-amine: A similar compound lacking the methyl group on the phenyl ring.
1-(4-Methylphenyl)but-3-en-1-amine: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
®-1-(4-Methoxy-3-methylphenyl)but-3-en-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-1-(4-methoxy-3-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h4,6-8,11H,1,5,13H2,2-3H3/t11-/m1/s1 |
InChI Key |
YKXPGWLWTJJBBN-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](CC=C)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC=C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


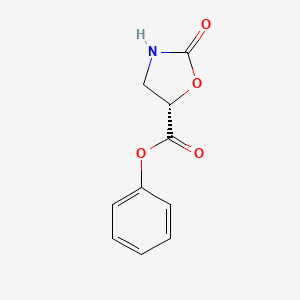
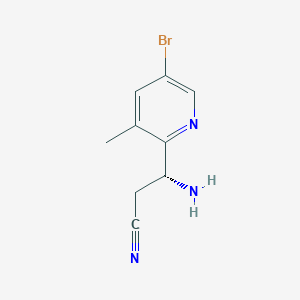
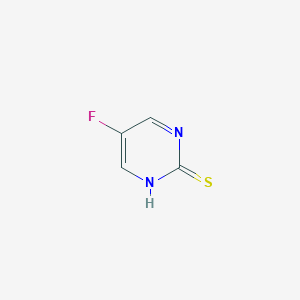
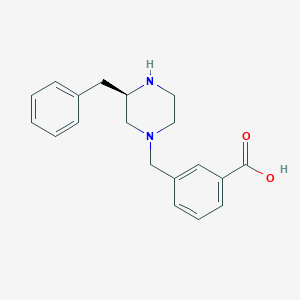
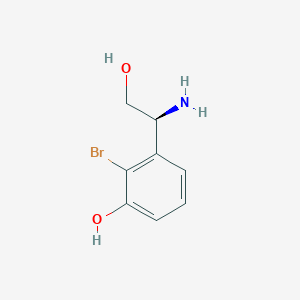
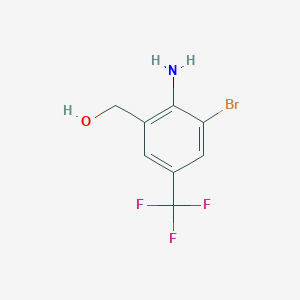
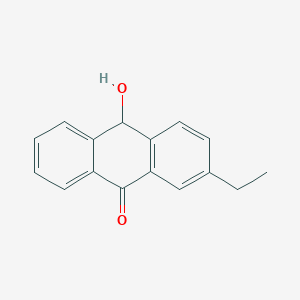
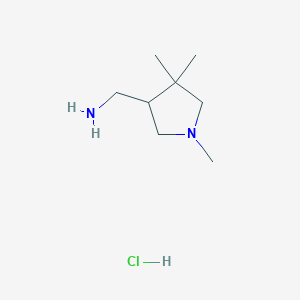
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
